molecular formula C12H16NO11P B12312569 4-Nitrophenyl b-D-glucopyranoside-6-phosphate

4-Nitrophenyl b-D-glucopyranoside-6-phosphate

Cat. No.: B12312569
M. Wt: 381.23 g/mol
InChI Key: ULWWOIRVCLMNOB-UHFFFAOYSA-N
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Description

4-Nitrophenyl b-D-glucopyranoside-6-phosphate is a chemical compound that serves as a substrate for various phosphatases, particularly alkaline phosphatase. It is used extensively in biochemical assays to study enzyme activities, especially in the context of hydrolysis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl b-D-glucopyranoside-6-phosphate typically involves the reaction of 4-nitrophenyl b-D-glucopyranoside with a phosphorylating agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s consistency .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl b-D-glucopyranoside-6-phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by phosphatases, leading to the release of 4-nitrophenol and glucose-6-phosphate.

    Oxidation and Reduction: Though less common, these reactions can occur under specific conditions, altering the nitro group to amino or other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of alkaline phosphatase in a buffered solution at a pH of around 9.

    Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Major Products

    Hydrolysis: Produces 4-nitrophenol and glucose-6-phosphate.

    Oxidation: Can yield 4-aminophenyl b-D-glucopyranoside-6-phosphate under reductive conditions.

Scientific Research Applications

4-Nitrophenyl b-D-glucopyranoside-6-phosphate is widely used in scientific research for various applications:

    Biochemistry: As a chromogenic substrate for enzyme assays, particularly for measuring phosphatase activity.

    Molecular Biology: Used in studies involving gene expression and enzyme kinetics.

    Medicine: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities.

    Industry: Utilized in the production of biochemical reagents and kits for laboratory use.

Mechanism of Action

The compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantified colorimetrically. The mechanism involves the formation of a transition state where the phosphate group is cleaved, leading to the production of glucose-6-phosphate and 4-nitrophenol .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl b-D-glucopyranoside: Lacks the phosphate group and is used as a substrate for glucosidases.

    4-Nitrophenyl N-acetyl-b-D-glucosaminide: Used for studying N-acetylglucosaminidase activity.

    4-Nitrophenyl phosphate disodium salt: Commonly used in phosphatase assays.

Uniqueness

4-Nitrophenyl b-D-glucopyranoside-6-phosphate is unique due to its dual role as a substrate for both glucosidases and phosphatases. This dual functionality makes it a versatile tool in enzymatic studies, allowing researchers to investigate multiple enzyme activities using a single compound .

Properties

Molecular Formula

C12H16NO11P

Molecular Weight

381.23 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H16NO11P/c14-9-8(5-22-25(19,20)21)24-12(11(16)10(9)15)23-7-3-1-6(2-4-7)13(17)18/h1-4,8-12,14-16H,5H2,(H2,19,20,21)

InChI Key

ULWWOIRVCLMNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O

Origin of Product

United States

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